(+/-)-Isocorypalmine
Overview
Description
Tetrahydrocolumbamine is an alkaloid.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Research has shown that (+/-)-Isocorypalmine, specifically its L-isomer, exhibits properties relevant for treating cocaine use disorder, displaying dual pharmacological profiles as a partial dopamine receptor 1 agonist and dopamine receptor 2 antagonist. Studies have explored its pharmacokinetic profiles, tissue distribution, and excretion in Sprague-Dawley rats, providing insights for its potential as a candidate drug in treating cocaine addiction (Wang et al., 2017).
Metabolite Profiling
A study involving high-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry was conducted to identify metabolites of L-isocorypalmine. This revealed various metabolic pathways, including oxidation, dehydrogenation, demethylation, sulfate conjugation, and glucuronide conjugation, providing experimental evidence for its safety and efficacy in drug development (Li et al., 2018).
Dopamine Receptor Interaction
L-isocorypalmine has been found to reduce behavioral sensitization and the rewarding effects of cocaine in mice, attributed to its action on dopamine receptors. It acts as a high-affinity partial agonist of D1 and D5 receptors and a moderate-affinity antagonist of D2, D3, and D4 receptors. This points towards its potential for treating cocaine addiction (Xu et al., 2013).
Binding Affinities at the Dopamine D1 Receptor
Isocorypalmine was studied among other isoquinoline alkaloids isolated from Corydalis yanhusuo for their binding affinities at the dopamine D1 receptor. Isocorypalmine exhibited the highest affinity, indicating its significant role in interacting with dopamine receptors, which could have implications in treating disorders related to dopamine dysfunction (Ma et al., 2008).
Antifungal Activity
Isocorypalmine, along with another alkaloid isolated from Corydalis chaerophylla, demonstrated significant inhibition against several phytopathogenic fungi. This suggests its potential use in eco-friendly methods of controlling plant diseases (Sahni et al., 2004).
Anti-Platelet Aggregation
Research on Corydalis tashiroi identified a new tetrahydroprotoberberine N-oxide alkaloid, (-)-cis-isocorypalmine N-oxide, and found that it, along with other alkaloids, possesses antiplatelet aggregation activity. This can be crucial in the development of treatments for diseases where platelet aggregation is a significant factor (Chen et al., 2001).
Properties
IUPAC Name |
3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFKJOFJHSVROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-33-8, 6989-84-0 | |
Record name | Isocorypalmine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Isocorypalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOCORYPALMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHT108XMMM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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